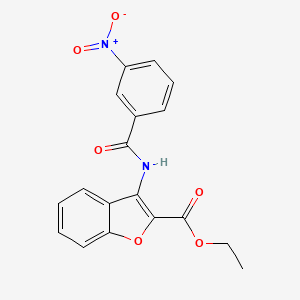

Ethyl 3-(3-nitrobenzamido)benzofuran-2-carboxylate

Description

Ethyl 3-(3-nitrobenzamido)benzofuran-2-carboxylate is a benzofuran derivative featuring a nitro-substituted benzamide group at the 3-position of the benzofuran core and an ethyl ester at the 2-position. Benzofuran scaffolds are widely explored in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.

Such structural features are critical for biological activity and physicochemical properties.

Properties

IUPAC Name |

ethyl 3-[(3-nitrobenzoyl)amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O6/c1-2-25-18(22)16-15(13-8-3-4-9-14(13)26-16)19-17(21)11-6-5-7-12(10-11)20(23)24/h3-10H,2H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVLKUNKUCGXVGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-nitrobenzamido)benzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

Amidation: The nitrobenzofuran derivative is then reacted with an amine to form the nitrobenzamido group.

Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-nitrobenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Halogens (e.g., chlorine, bromine) with appropriate catalysts.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

Reduction: Formation of Ethyl 3-(3-aminobenzamido)benzofuran-2-carboxylate.

Substitution: Formation of halogenated derivatives of the benzofuran ring.

Hydrolysis: Formation of 3-(3-nitrobenzamido)benzofuran-2-carboxylic acid.

Scientific Research Applications

Ethyl 3-(3-nitrobenzamido)benzofuran-2-carboxylate has various applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate and for the development of new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-nitrobenzamido)benzofuran-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzofuran ring may also play a role in binding to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs and their differences:

Physicochemical Properties

- Nitro Group Signatures: IR spectra of nitro-containing analogs (e.g., ) show characteristic NO2 stretches at ~1530 cm<sup>-1</sup> (asymmetric) and ~1347 cm<sup>-1</sup> (symmetric) .

- Melting Points : The thiophene analog in has a melting point of 176–178°C, whereas benzofuran derivatives with bulkier substituents (e.g., piperazinyl groups in ) may exhibit lower crystallinity .

Analytical Characterization

Biological Activity

Ethyl 3-(3-nitrobenzamido)benzofuran-2-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzofuran derivatives with nitrobenzamide under controlled conditions. The synthetic route often employs standard organic reactions such as acylation and esterification to achieve the desired structure.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial in combating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. The mechanism often involves the scavenging of free radicals, thus protecting cellular components from damage.

Enzyme Inhibition

One of the primary biological activities associated with this compound is its ability to inhibit specific enzymes. For instance, studies have shown that derivatives of benzofuran compounds can act as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can lead to decreased glucose absorption in the intestines, making such compounds potential candidates for managing diabetes.

Case Studies and Research Findings

- Inhibition of α-Glucosidase : A study highlighted that certain benzofuran derivatives demonstrated IC50 values significantly lower than standard drugs like acarbose. For example, a related compound exhibited an IC50 value of 40.6 µM, indicating strong inhibitory activity against α-glucosidase .

- Cytotoxicity Assessment : The cytotoxic effects of these compounds were evaluated using normal 3T3 cell lines through MTT assays. Results indicated that at concentrations up to 150 µM, the tested compounds were non-cytotoxic, suggesting a favorable safety profile for further development .

- Molecular Docking Studies : Molecular docking studies have been employed to elucidate the binding interactions between this compound and target enzymes. These studies provide insights into the structural requirements for effective binding and inhibition.

Table 1: Enzyme Inhibition Activity

Table 2: Cytotoxicity Results on 3T3 Cell Line

| Compound | Cytotoxicity (IC50 µM) |

|---|---|

| This compound | >150 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : By binding to the active site or allosteric sites on enzymes like α-glucosidase, this compound can effectively reduce enzyme activity.

- Antioxidative Mechanism : The presence of nitro groups in its structure may enhance its ability to donate electrons, thereby neutralizing free radicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.